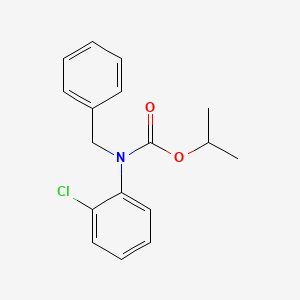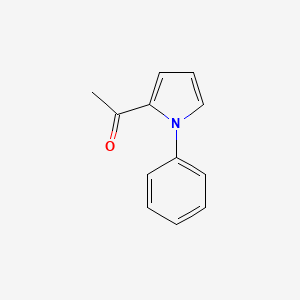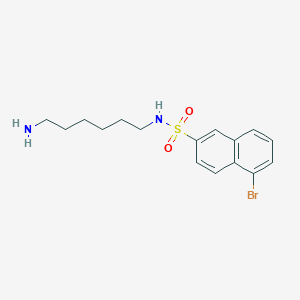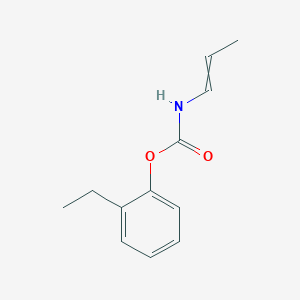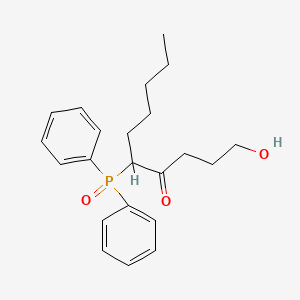
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a decanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one typically involves the reaction of diphenylphosphoryl chloride with a suitable decanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl and carbonyl groups also play a role in the compound’s chemical behavior, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Known for its use in the Curtius rearrangement and peptide synthesis.
Diphenylphosphoryl chloride:
Diphenylphosphoryl hydrazine:
Uniqueness
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the diphenylphosphoryl group and the decanone backbone allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
89625-05-8 |
|---|---|
Molekularformel |
C22H29O3P |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5-diphenylphosphoryl-1-hydroxydecan-4-one |
InChI |
InChI=1S/C22H29O3P/c1-2-3-6-17-22(21(24)16-11-18-23)26(25,19-12-7-4-8-13-19)20-14-9-5-10-15-20/h4-5,7-10,12-15,22-23H,2-3,6,11,16-18H2,1H3 |
InChI-Schlüssel |
TTYJYBYIBRERPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)CCCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


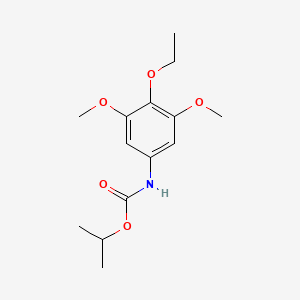
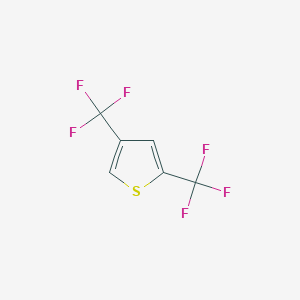
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
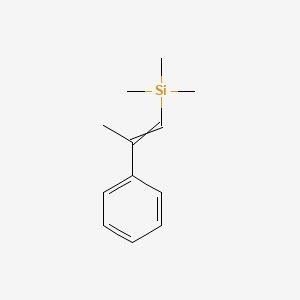
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
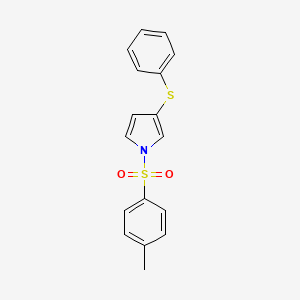
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)
